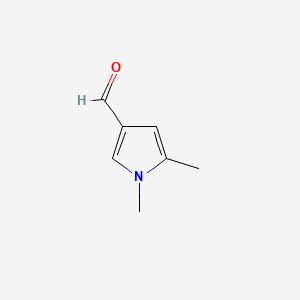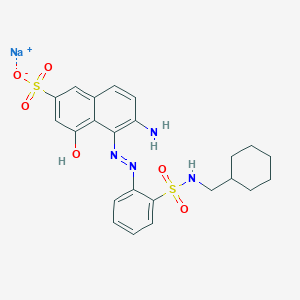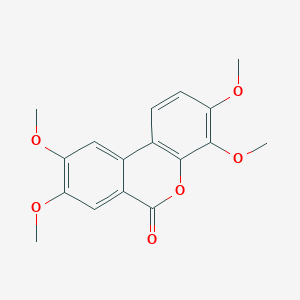
UrolithinDTetramethylEther
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urolithin D Tetramethyl Ether is a synthetic derivative of Urolithin D, a compound that belongs to the class of benzochromenes. It is characterized by its molecular formula C17H16O6 and a molecular weight of 316.3053 g/mol
Méthodes De Préparation
The synthesis of Urolithin D Tetramethyl Ether typically involves the methylation of Urolithin D. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for Urolithin D Tetramethyl Ether are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Urolithin D Tetramethyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinones.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinones.
Applications De Recherche Scientifique
Urolithin D Tetramethyl Ether has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly those with potential pharmaceutical applications.
Industry: It is used in the development of new materials and compounds with specific biological activities.
Mécanisme D'action
The mechanism of action of Urolithin D Tetramethyl Ether involves its interaction with molecular targets such as DNA gyrase, an enzyme critical for DNA replication in bacteria. By inhibiting this enzyme, the compound can prevent bacterial proliferation. Additionally, its antioxidant properties contribute to its potential therapeutic effects by neutralizing free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Urolithin D Tetramethyl Ether can be compared with other urolithins, such as:
Urolithin A: Known for its anti-inflammatory and anticancer properties.
Urolithin B: Exhibits strong antioxidant activity.
Urolithin C: Similar to Urolithin A but with additional hydroxyl groups, enhancing its biological activity.
What sets Urolithin D Tetramethyl Ether apart is its specific methylation pattern, which can influence its solubility, stability, and biological activity, making it a unique compound for various applications.
Propriétés
Formule moléculaire |
C17H16O6 |
|---|---|
Poids moléculaire |
316.30 g/mol |
Nom IUPAC |
3,4,8,9-tetramethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C17H16O6/c1-19-12-6-5-9-10-7-13(20-2)14(21-3)8-11(10)17(18)23-15(9)16(12)22-4/h5-8H,1-4H3 |
Clé InChI |
OGOVURNLUWRGET-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C3=CC(=C(C=C3C(=O)O2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13837315.png)

![6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile](/img/structure/B13837324.png)
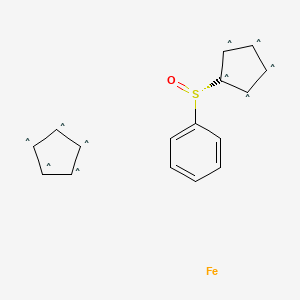
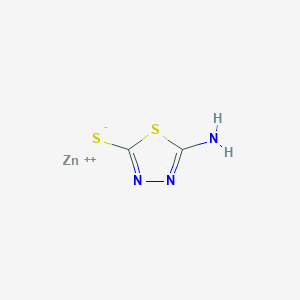

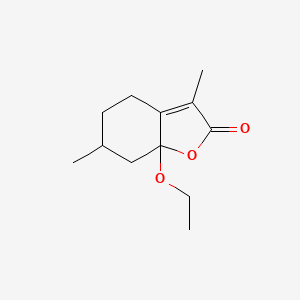
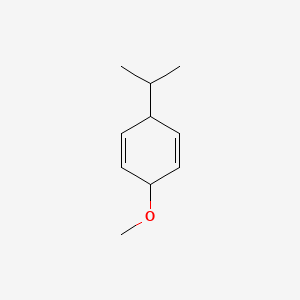
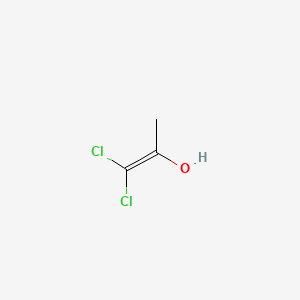
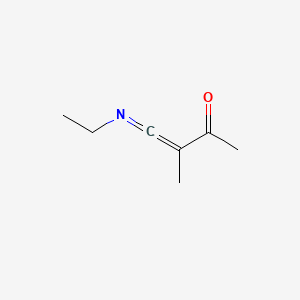
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)

